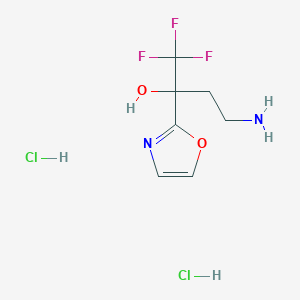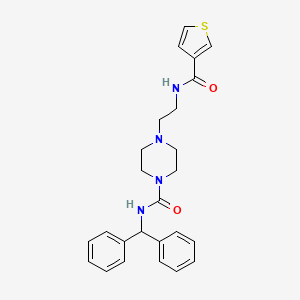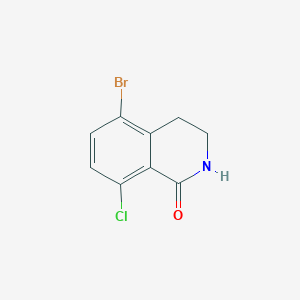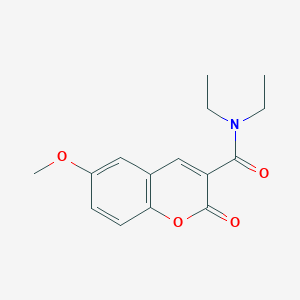
N,N-diethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-diethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide” is a derivative of coumarin-3-carboxamide . Coumarin is a potent secondary metabolite found in plants and fungi, characterized by several pharmacological properties . This compound is part of a series of novel coumarin-3-carboxamide derivatives that were designed and synthesized to evaluate their biological activities .
Synthesis Analysis
The synthesis of coumarin-3-carboxamide derivatives involves various methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .Aplicaciones Científicas De Investigación
1. Synthesis and Biological Evaluation
A study by Ramaganesh, Bodke, & Venkatesh (2010) focused on the synthesis of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives, highlighting their biological properties. This research is significant for understanding the chemical synthesis and potential biological applications of related compounds.
2. Crystallographic Analysis
Reis et al. (2013) conducted a study on the crystallographic aspects of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, including 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide (Reis, Gaspar, Borges, Gomes, & Low, 2013). This research is crucial for understanding the structural properties and potential applications in materials science or pharmaceuticals.
3. GPR35 Receptor Study
Thimm et al. (2013) explored the application of a similar compound, 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid, in studying the orphan G protein-coupled receptor GPR35 (Thimm, Funke, Meyer, & Müller, 2013). This research is particularly relevant for understanding the molecular interactions and potential therapeutic targets in pharmacology.
4. Alzheimer's Disease Research
Saeedi et al. (2017) synthesized novel chromenones linked to a 1,2,3-triazole ring system, including compounds like N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, to evaluate their anti-ChE activity in Alzheimer's disease research (Saeedi, Safavi, Karimpour-razkenari, Mahdavi, Edraki, Moghadam, Khanavi, & Akbarzadeh, 2017). This highlights the compound's potential use in neurodegenerative disease research.
5. Chemosensor Development
A study by Meng et al. (2018) focused on developing a highly selective fluorescence chemosensor based on a coumarin fluorophore, similar to N,N-diethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide (Meng, Li, Ma, Wang, Hu, & Cao, 2018). This research is important for applications in environmental monitoring and analytical chemistry.
6. Antibacterial and Antioxidant Activities
The synthesis of 4H-chromene-3-carboxamide derivatives and their evaluation for antibacterial and antioxidant activities was investigated by Chitreddy & Shanmugam (2017), demonstrating potential applications in medicinal chemistry and drug development (Chitreddy & Shanmugam, 2017).
Propiedades
IUPAC Name |
N,N-diethyl-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-4-16(5-2)14(17)12-9-10-8-11(19-3)6-7-13(10)20-15(12)18/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSYVUKSHGVRKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

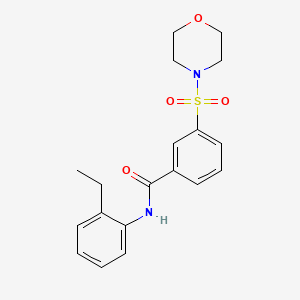

![1-[4-(Hydroxyimino)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2709937.png)
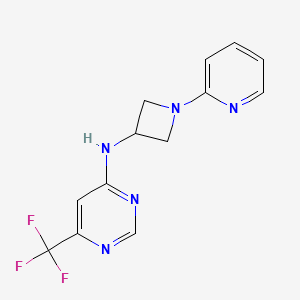
![2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine](/img/structure/B2709939.png)
![N-[[1-(2-Amino-2-oxoethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2709940.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2709943.png)
![4-bromo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2709944.png)
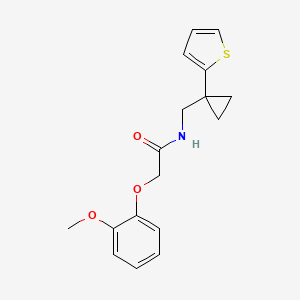

![4-(N,N-diisobutylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2709953.png)
